molecular formula C9H9F3O3S B572332 (2-(Trifluoromethyl)-4-(methylsulfonyl)phenyl)methanol CAS No. 1215323-17-3

(2-(Trifluoromethyl)-4-(methylsulfonyl)phenyl)methanol

Cat. No. B572332
M. Wt: 254.223
InChI Key: BAAPXLLEWXTKAZ-UHFFFAOYSA-N
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Patent
US07888383B2

Procedure details

To a suspension of (4-methanesulfonyl-2-trifluoromethyl-phenyl)-methanol (50.3 g, 0.20 mol) in dry Et2O (400 ml), cooled to 0° C., is added PBr3 (6.5 ml, 0.07 mol) dropwise over 10 min. A sticky, thick yellow suspension forms which upon agitation and warming to room temperature changes to a fine white suspension. The reaction mixture is cooled again to 0° C. and water (200 ml) is added slowly. The suspension is neutralised at 10° C. with 4N NaOH aq (30 ml). The product is collected by filtration to give a white solid which is dried at 50° C. under high vacuum.
Quantity
50.3 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11]O)=[C:7]([C:13]([F:16])([F:15])[F:14])[CH:6]=1)(=[O:4])=[O:3].P(Br)(Br)[Br:18].O.[OH-].[Na+]>CCOCC>[Br:18][CH2:11][C:8]1[CH:9]=[CH:10][C:5]([S:2]([CH3:1])(=[O:4])=[O:3])=[CH:6][C:7]=1[C:13]([F:16])([F:15])[F:14] |f:3.4|

Inputs

Step One
Name
Quantity
50.3 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)CO)C(F)(F)F
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A sticky, thick yellow suspension forms which upon agitation and warming to room temperature changes to a fine white suspension
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled again to 0° C.
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
is dried at 50° C. under high vacuum

Outcomes

Product
Name
Type
Smiles
BrCC1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.